5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}
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Overview
Description
5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole groups, each linked to a hexyloxyphenyl moiety. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of 4-(hexyloxy)benzonitrile, which is then subjected to cyclization with hydrazine derivatives to form the oxadiazole rings. The final step involves the coupling of these oxadiazole units to a benzene-1,3,5-triyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} undergoes various chemical reactions, including:
Oxidation: The oxadiazole rings can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound, often using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} involves its interaction with specific molecular targets and pathways. The oxadiazole rings play a crucial role in modulating the electronic properties of the compound, allowing it to interact with various biological and chemical systems. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Similar in structure but with thiophene rings instead of oxadiazole.
5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridine-2-amine): Features pyridine rings, offering different electronic properties.
Uniqueness
5,5’,5’'-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole} stands out due to its unique combination of oxadiazole rings and hexyloxyphenyl groups, which impart distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Properties
CAS No. |
875773-48-1 |
---|---|
Molecular Formula |
C48H54N6O6 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
5-[3,5-bis[3-(4-hexoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-(4-hexoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-46(58-52-43)37-31-38(47-50-44(53-59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-51-45(54-60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3 |
InChI Key |
AHIKTVVGLOYCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C4=NC(=NO4)C5=CC=C(C=C5)OCCCCCC)C6=NC(=NO6)C7=CC=C(C=C7)OCCCCCC |
Origin of Product |
United States |
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